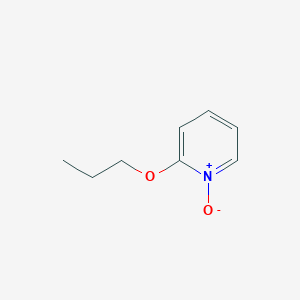
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol is a complex organic compound that combines the properties of benzoic acid and a selenium-containing naphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid with (8-methylselanylnaphthalen-1-yl)selanylmethanol under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different selenium-containing derivatives.
Reduction: Reduction reactions can convert it into simpler selenium-containing compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium dioxide derivatives, while reduction may produce simpler selenium-containing alcohols.
Applications De Recherche Scientifique
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound can participate in redox reactions, influencing various biochemical pathways . These interactions can modulate the activity of specific proteins and enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Selenium-containing naphthalenes: Compounds with similar selenium-based functional groups.
Uniqueness
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol is unique due to its combination of benzoic acid and selenium-containing naphthalene, which imparts distinct chemical and biological properties not found in simpler compounds .
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Propriétés
Numéro CAS |
143952-76-5 |
|---|---|
Formule moléculaire |
C19H18O3Se2 |
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol |
InChI |
InChI=1S/C12H12OSe2.C7H6O2/c1-14-10-6-2-4-9-5-3-7-11(12(9)10)15-8-13;8-7(9)6-4-2-1-3-5-6/h2-7,13H,8H2,1H3;1-5H,(H,8,9) |
Clé InChI |
UPCPUDAYNQBAGJ-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=CC=CC2=C1C(=CC=C2)[Se]CO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
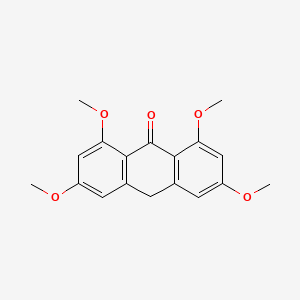
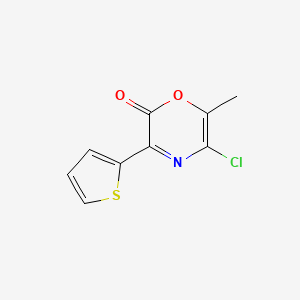


![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
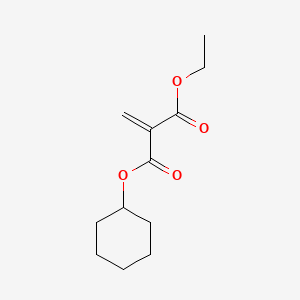
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)

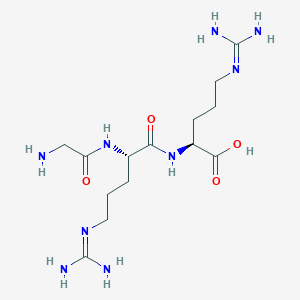
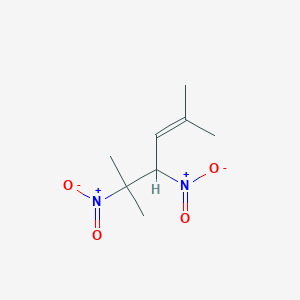
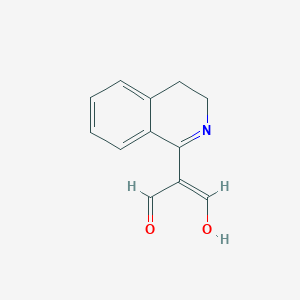
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
